molecular formula C9H5ClN2O2 B2776984 8-Chloro-1,7-naphthyridine-2-carboxylic acid CAS No. 2248343-88-4

8-Chloro-1,7-naphthyridine-2-carboxylic acid

Cat. No.: B2776984
CAS No.: 2248343-88-4
M. Wt: 208.6
InChI Key: VMGJRVQWGNEKQT-UHFFFAOYSA-N
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Description

8-Chloro-1,7-naphthyridine-2-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine class of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1,7-naphthyridine-2-carboxylic acid typically involves the formation of the second pyridine ring followed by a decarboxylation step. One common method includes prolonged refluxing in concentrated hydrobromic acid . Another approach involves the use of quinoline and vacuum-thermal decarboxylation, which speeds up and eases the synthesis process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the methods used in laboratory synthesis can be scaled up for industrial applications, ensuring the compound’s availability for various research and commercial purposes.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1,7-naphthyridine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include electrophilic or nucleophilic reagents, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield a range of substituted naphthyridine compounds .

Scientific Research Applications

8-Chloro-1,7-naphthyridine-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

8-Chloro-1,7-naphthyridine-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting physicochemical properties, which contribute to its diverse applications and potential biological activity.

Properties

IUPAC Name

8-chloro-1,7-naphthyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-8-7-5(3-4-11-8)1-2-6(12-7)9(13)14/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGJRVQWGNEKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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